molecular formula C16H18N4OS B2758094 (1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone CAS No. 522659-87-6

(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone

Cat. No. B2758094
CAS RN: 522659-87-6
M. Wt: 314.41
InChI Key: MONSYBFITAJFFQ-LDADJPATSA-N
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Description

4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones are a type of hybrid compounds. They have been synthesized and their inhibitory activity against protein kinases NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 has been investigated .


Synthesis Analysis

The synthesis of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones involves the use of a piperazine fragment . For 4-hydroxy-2-quinolones, the easiest method for their synthesis was previously considered to be the reaction of anilines using malonic acid equivalents .


Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of fused ring systems .

Scientific Research Applications

Inhibitors of Coagulation Factors

The compound has been used in the synthesis of new hybrid derivatives that act as inhibitors of coagulation factors Xa and XIa . These inhibitors are important in the prevention of blood clots, and the development of new anticoagulant drugs with better therapeutic profiles and fewer side effects is a significant area of study .

Antitumor Activity

The heterocyclic fragment of this compound is a well-known pharmacophore. Functional derivatives of this compound have been found to exhibit antitumor activity . This makes it a potential candidate for cancer treatment research .

Antimicrobial Activity

The compound has also been associated with antimicrobial activity . This suggests potential applications in the development of new antimicrobial drugs .

Antifungal Activity

In addition to its antimicrobial properties, the compound has also shown antifungal activity . This could be useful in the treatment of various fungal infections .

Antiviral Activity

The compound has demonstrated antiviral properties . This suggests it could be used in the development of antiviral drugs .

Antioxidant Activity

The compound has been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Anti-inflammatory Activity

The compound has shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .

Synthesis of New Derivatives

The compound has been used in the synthesis of new hybrid derivatives of pyrrolo[3,2,1-ij]quinoline-2-one . These new derivatives could have various applications in medicinal chemistry .

properties

IUPAC Name

(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)iminothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-8-5-10-9(2)7-16(3,4)20-13(10)11(6-8)12(14(20)21)18-19-15(17)22/h5-7,21H,1-4H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYYQECETGLXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC(=S)N)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117444
Record name 2-(4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone

CAS RN

522659-87-6
Record name 2-(4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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